4,6-Dichloropyrimidine-2-carbonitrile
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Overview
Description
4,6-Dichloropyrimidine-2-carbonitrile is an organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a nitrile group at position 2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
They are components of the pyrimidine nucleotides cytosine ©, thymine (T), and uracil (U) and vitamin B1 (thiamine) . Pyrimidines are also present in many drugs such as the CNS depressant phenobarbital, the anticancer drug fluorouracil, and the antibacterial trimethoprim .
Mode of Action
It’s known that the compound can undergo nucleophilic displacement of the 4,6-chlorine atoms . This displacement is followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS .
Pharmacokinetics
It’s predicted to have high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .
Action Environment
The action of 4,6-Dichloropyrimidine-2-carbonitrile can be influenced by environmental factors. For instance, it’s recommended to store the compound under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Dichloropyrimidine-2-carbonitrile involves the chlorination of pyrimidine derivatives. For example, starting from 4,6-dichloro-2-(methylthio)-pyrimidine, the compound can be synthesized through a series of steps including nucleophilic displacement of the 4,6-chlorides by benzyloxide, oxidation of the sulfide group to sulfone, displacement by cyanide, and chlorination at the pyrimidine C5 position .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of pyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3) or chlorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alkoxides, or thiolates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Dichloropyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is utilized in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Lacks the nitrile group at position 2.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.
4,6-Dichloro-2-methylpyrimidine: Has a methyl group instead of a nitrile group at position 2.
Uniqueness: 4,6-Dichloropyrimidine-2-carbonitrile is unique due to the presence of both chlorine atoms and the nitrile group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and the development of a wide range of bioactive compounds .
Properties
IUPAC Name |
4,6-dichloropyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTRWPGRAQQDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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